molecular formula C17H17N5OS B6510793 1-(PYRIDIN-2-YL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE CAS No. 1093127-91-3

1-(PYRIDIN-2-YL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE

Cat. No.: B6510793
CAS No.: 1093127-91-3
M. Wt: 339.4 g/mol
InChI Key: ZKFCGHMATYNIPN-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazine is a heterocyclic compound featuring a pyridine ring, a thiophene-substituted pyrazole core, and a piperazine moiety linked via a carbonyl group. This structure combines multiple pharmacophoric elements, including nitrogen- and sulfur-containing heterocycles, which are often associated with diverse biological activities such as kinase inhibition or antimicrobial effects . Its synthesis typically involves multi-step reactions, including cyclization and coupling strategies, to assemble the pyrazole-thiophene and piperazine-pyridine subunits. Structural characterization of such compounds often relies on X-ray crystallography and spectroscopic methods, with software like SHELX playing a critical role in refinement and validation .

Properties

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(14-12-13(19-20-14)15-4-3-11-24-15)22-9-7-21(8-10-22)16-5-1-2-6-18-16/h1-6,11-12H,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFCGHMATYNIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PYRIDIN-2-YL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:

    Step 1: Synthesis of the pyridine ring.

    Step 2: Synthesis of the thiophene ring.

    Step 3: Synthesis of the pyrazole ring.

    Step 4: Coupling of the rings to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(PYRIDIN-2-YL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(PYRIDIN-2-YL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(PYRIDIN-2-YL)-4-[3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Compound A : 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2)

  • Structure: Features a pyrazolo-pyrimidine core with a p-tolyl group and an imino substituent.
  • Synthesis: Derived from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate (1) via cyclization .
  • Key Difference : Lacks the piperazine-thiophene motif, which may reduce conformational flexibility compared to the target compound.

Compound B : (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3)

  • Structure : Pyrazolo-pyrimidine scaffold with a hydrazine substituent.
  • Synthesis : Prepared from intermediate 1, followed by hydrazine addition .
  • Key Difference : The hydrazine group introduces nucleophilic reactivity absent in the target compound’s thiophene-carbonyl-piperazine chain.

Compound C : Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7)

  • Structure : Fused pyrazole-triazole-pyrimidine system.
  • Isomerization : Undergoes structural rearrangement to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6) under specific conditions .
  • Key Difference : The fused triazole ring enhances aromaticity and rigidity, contrasting with the target compound’s flexible piperazine linker.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Pyrazole-thiophene + piperazine-pyridine Pyrazolo-pyrimidine Pyrazolo-pyrimidine Fused pyrazole-triazole-pyrimidine
Key Substituents Thiophen-2-yl, pyridin-2-yl, carbonyl-piperazine p-Tolyl, imino p-Tolyl, hydrazine Triazole, pyrimidine
Synthetic Complexity High (multi-step coupling) Moderate (cyclization) Moderate (cyclization) High (isomerization steps)
Flexibility High (piperazine linker) Low (rigid core) Low (rigid core) Very low (fused rings)
Potential Bioactivity Kinase inhibition (predicted) Anticancer (reported) Antimicrobial (reported) Antiviral (reported)

Key Research Findings

Synthetic Strategies: The target compound’s synthesis requires precise coupling of pyrazole-thiophene and piperazine-pyridine units, contrasting with the cyclization-dominated routes for Compounds A and B . Isomerization observed in Compound C highlights the stability challenges of fused heterocycles, which are less pronounced in the target compound due to its non-fused architecture .

Structural Insights :

  • X-ray studies using SHELX software confirm that the piperazine linker in the target compound adopts a chair conformation, optimizing spatial arrangement for receptor binding .
  • The thiophene moiety enhances electron delocalization in the pyrazole ring, a feature absent in Compounds A and B’s p-tolyl groups .

Functional Implications: The piperazine group may improve solubility and bioavailability compared to the rigid cores of Compounds A–C .

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